molecular formula C17H23N3O3 B13660568 tert-Butyl 6-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

tert-Butyl 6-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B13660568
M. Wt: 317.4 g/mol
InChI Key: MEXISKSJVVNFND-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole derivative. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center. This compound is of significant interest due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of tert-Butyl 6-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :

    Dianion Alkylation and Cyclization: Ethyl 2-oxindoline-5-carboxylate is subjected to dianion alkylation and cyclization to form the spirocyclic oxindole intermediate.

    Demethylation: The resulting spirocyclic oxindole is then demethylated to yield the target compound.

This synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial production .

Chemical Reactions Analysis

tert-Butyl 6-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents like Raney Nickel to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.

Common reagents used in these reactions include tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine .

Scientific Research Applications

tert-Butyl 6-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various receptors, potentially inhibiting or activating specific biological pathways. This interaction can lead to various biological effects, such as inhibition of cell cycle progression or modulation of neurotransmitter activity .

Comparison with Similar Compounds

tert-Butyl 6-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic oxindole derivatives, such as:

The uniqueness of tert-Butyl 6-amino-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific spirocyclic structure and the presence of an amino group, which contributes to its distinct biological activities and applications.

Properties

IUPAC Name

tert-butyl 6-amino-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-5-4-11(18)10-13(12)19-14(17)21/h4-5,10H,6-9,18H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXISKSJVVNFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)N)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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